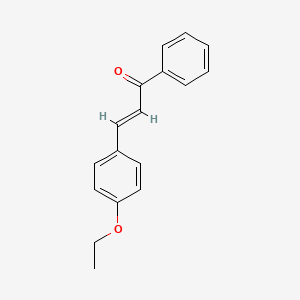

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one

Descripción general

Descripción

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an aromatic ketone and an enone structure

Métodos De Preparación

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization using solvents like dichloromethane and hexane .

Análisis De Reacciones Químicas

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Cyclization: It can participate in cyclization reactions to form heterocyclic compounds like pyrazolines and isoxazoles.

Aplicaciones Científicas De Investigación

Biological Activities

4-Ethyloxychalcone exhibits a range of biological activities that make it a candidate for therapeutic development:

1. Anticancer Activity:

Research indicates that 4-Ethyloxychalcone has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death. For instance, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells through the downregulation of anti-apoptotic proteins.

2. Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects:

4-Ethyloxychalcone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect has been observed in models of acute inflammation, suggesting its potential use in treating inflammatory diseases .

4. Antidiabetic Effects:

The compound has been reported to lower blood glucose levels significantly, making it a candidate for diabetes management. It is believed to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing glucose absorption .

Comparison with Other Chalcone Derivatives

To understand the unique properties of 4-Ethyloxychalcone, it can be compared with other chalcone derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Contains a fluorine atom | Enhanced biological activity due to electronegative fluorine |

| (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | Additional methoxy groups | Altered solubility and reactivity |

| (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Includes a chlorine atom | Affects electronic properties and potential biological activity |

These comparisons illustrate how substituents influence the chemical reactivity and biological properties of chalcones.

Industrial Applications

Beyond its medicinal applications, 4-Ethyloxychalcone serves as a precursor for synthesizing various heterocyclic compounds with pharmacological interest. Its conjugated structure allows it to be used in the production of dyes and pigments due to its stability and reactivity .

Mecanismo De Acción

The biological activities of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:

(2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but includes a fluorine atom, which can enhance its biological activity and stability.

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: This derivative has additional methoxy groups, which can influence its solubility and reactivity.

(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The presence of a chlorine atom can affect the compound’s electronic properties and biological activity.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.

Actividad Biológica

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one, commonly referred to as 4-Ethyloxychalcone, is a member of the chalcone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a phenylpropene backbone with an ethoxy substituent on one of the phenyl rings. The presence of the enone functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 4-Ethyloxychalcone exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. A study demonstrated that this compound effectively reduced cell viability in breast cancer MCF-7 cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 4-Ethyloxychalcone exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In terms of anti-inflammatory activity, 4-Ethyloxychalcone has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism for reducing inflammation-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, influencing biochemical reactions related to inflammation and cancer progression.

- Cellular Effects : It affects cellular processes such as apoptosis, proliferation, and differentiation, particularly in cancer cells.

- Molecular Pathways : It modulates signaling pathways associated with oxidative stress and inflammation, contributing to its therapeutic effects .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of 4-Ethyloxychalcone on human cervical cancer cells (HeLa). The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of 4-Ethyloxychalcone significantly reduced paw edema compared to control groups. Histopathological examination revealed decreased leukocyte infiltration and tissue damage, supporting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chalcone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Pyrazole ring, amino group | Analgesic, anti-inflammatory |

| Phenylbutazone | Pyrazole ring, butyric acid side chain | Anti-inflammatory, analgesic |

| 3-Methylpyrazole | Methyl group on pyrazole | Antifungal, potential anticancer |

This table highlights the structural diversity within the chalcone family and their associated biological activities.

Propiedades

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJALCOAMMGTJD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.